molecular formula C21H19BrO4 B3618254 7-[2-(4-bromophenyl)-2-oxoethoxy]-3-isopropyl-4-methyl-2H-chromen-2-one

7-[2-(4-bromophenyl)-2-oxoethoxy]-3-isopropyl-4-methyl-2H-chromen-2-one

Cat. No.: B3618254
M. Wt: 415.3 g/mol
InChI Key: OBBQBZGGTKYIDY-UHFFFAOYSA-N
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Description

7-[2-(4-bromophenyl)-2-oxoethoxy]-3-isopropyl-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-bromophenyl)-2-oxoethoxy]-3-isopropyl-4-methyl-2H-chromen-2-one typically involves a multi-step process. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-bromophenylacetic acid.

    Esterification: The acid is then esterified to form 4-bromophenylacetate.

    Condensation Reaction: The ester undergoes a condensation reaction with 3-isopropyl-4-methyl-2H-chromen-2-one in the presence of a base such as potassium carbonate.

    Oxidation: The resulting product is then oxidized to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-bromophenyl)-2-oxoethoxy]-3-isopropyl-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

7-[2-(4-bromophenyl)-2-oxoethoxy]-3-isopropyl-4-methyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[2-(4-bromophenyl)-2-oxoethoxy]-3-isopropyl-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-isopropyl-4-methyl-2H-chromen-2-one
  • 7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-isopropyl-4-methyl-2H-chromen-2-one
  • 7-[2-(4-methylphenyl)-2-oxoethoxy]-3-isopropyl-4-methyl-2H-chromen-2-one

Uniqueness

The presence of the bromine atom in 7-[2-(4-bromophenyl)-2-oxoethoxy]-3-isopropyl-4-methyl-2H-chromen-2-one imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities. This makes it distinct from its analogs with different substituents.

Properties

IUPAC Name

7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-3-propan-2-ylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrO4/c1-12(2)20-13(3)17-9-8-16(10-19(17)26-21(20)24)25-11-18(23)14-4-6-15(22)7-5-14/h4-10,12H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBQBZGGTKYIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)Br)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-[2-(4-bromophenyl)-2-oxoethoxy]-3-isopropyl-4-methyl-2H-chromen-2-one

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